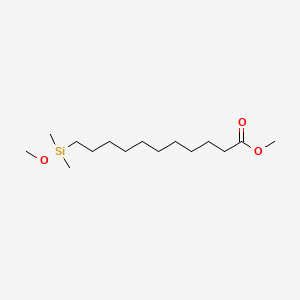

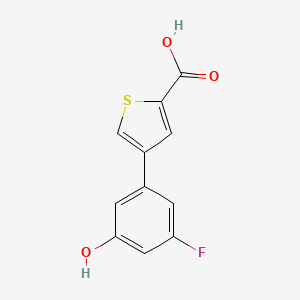

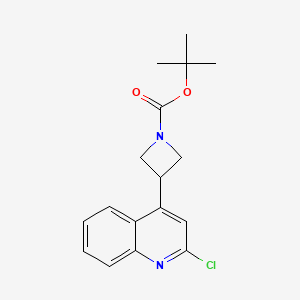

![molecular formula C9H5F3N2O2 B567689 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid CAS No. 1260384-46-0](/img/structure/B567689.png)

5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . For instance, 2-amino-3-chloro-5-(trifluoromethyl)pyridine is expected to show anti-tumor activity .Molecular Structure Analysis

The molecular structure of TFMP derivatives is characterized by the presence of a fluorine atom and a pyridine in their structure . Single crystal X-ray studies revealed the structural differences between the two complexes, where the coordination mode of complex 1 is N, O chelated coordination and that of complex 2 is N, O monodentate coordination .Chemical Reactions Analysis

The chemical reactions involving TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure . The synthesis of pyridalyl, as is the case for other TFMPs, encompasses a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .Physical And Chemical Properties Analysis

TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications

Environmental Persistence and Bioaccumulation

Research on perfluorinated acids, closely related to the chemical structure of interest, indicates environmental persistence and concerns about bioaccumulation. These compounds, including perfluorinated carboxylates and sulfonates, are environmentally persistent, detected globally in wildlife. However, their bioaccumulation potential varies with the fluorinated carbon chain length, with longer chains potentially exhibiting greater environmental behavior similarities to known persistent substances like PFOS. It's critical to understand these aspects for environmental management and regulatory purposes (Conder et al., 2008).

Synthetic Applications in Medicinal Chemistry

The pyranopyrimidine core, another related structure, serves as a key precursor for medicinal and pharmaceutical industries, demonstrating the broader synthetic applicability of compounds within this chemical family. Hybrid catalysts, including organocatalysts and metal catalysts, have been employed to synthesize diverse derivatives, underscoring the role of such compounds in developing lead molecules for therapeutic applications (Parmar et al., 2023).

Treatment and Removal from Environmental Matrices

The treatment and removal of perfluorinated compounds, which share structural similarities with the compound , have been extensively studied. Filtration and sorption technologies have been identified as promising methods for removing such compounds from aqueous waste streams, highlighting the importance of addressing environmental contamination and exposure risks associated with these persistent organic pollutants (Rayne & Forest, 2009).

Biological Activity and Potential Drug Development

Studies on the pyrrolidine ring, a structural motif related to the compound of interest, have shown that it is a versatile scaffold for the development of biologically active compounds. The saturated nature of the pyrrolidine ring allows for efficient exploration of pharmacophore space, contributing to stereochemistry and increasing three-dimensional coverage, essential for drug design and discovery processes (Li Petri et al., 2021).

Safety And Hazards

Future Directions

properties

IUPAC Name |

5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3N2O2/c10-9(11,12)5-3-14-7-4(1-2-13-7)6(5)8(15)16/h1-3H,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQYFNIPEVRIQNX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=NC=C(C(=C21)C(=O)O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40679153 |

Source

|

| Record name | 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid | |

CAS RN |

1260384-46-0 |

Source

|

| Record name | 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B567608.png)

![4'-Chloro-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B567614.png)

![1h-Pyrrolo[3,2-c]pyridin-7-amine](/img/structure/B567624.png)

![3-Bromo-2-(dichloromethyl)-7-methylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B567627.png)